(3-Amino-4-methoxyphenyl)phosphonic acid
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Overview
Description
(3-Amino-4-methoxyphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a methoxy group, and a phosphonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methoxyphenyl)phosphonic acid typically involves the Kabachnik-Fields reaction, which is a one-pot multi-component reaction. This reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite . The reaction conditions often require the use of a catalyst or microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production methods for phosphonic acids, including this compound, often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that involves the use of bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-4-methoxyphenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include phosphonic acid derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
(3-Amino-4-methoxyphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of corrosion inhibitors, flame retardants, and chelating agents
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxyphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the methoxy group.
(4-Amino-3-methoxyphenyl)phosphonic acid: Similar but with different positions of the amino and methoxy groups.
(3-Amino-4-hydroxyphenyl)phosphonic acid: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness: (3-Amino-4-methoxyphenyl)phosphonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52644-26-5 |
---|---|
Molecular Formula |
C7H10NO4P |
Molecular Weight |
203.13 g/mol |
IUPAC Name |
(3-amino-4-methoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10NO4P/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI Key |
ADEXNPNSGDGRGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)P(=O)(O)O)N |
Origin of Product |
United States |
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